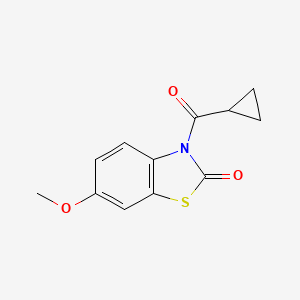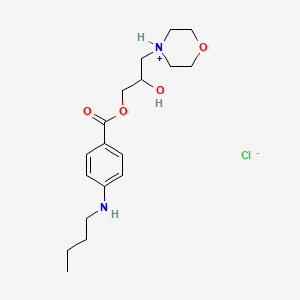
Dibutyl dodecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl dodecyl phosphate is an organic compound with the molecular formula C20H43O4P. It is a type of alkyl phosphate ester, which is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a surfactant, plasticizer, and in some cases, as a flame retardant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibutyl dodecyl phosphate can be synthesized through the esterification of phosphoric acid with butanol and dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, phosphoric acid, butanol, and dodecanol, are mixed in a reactor equipped with a reflux condenser. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Dibutyl dodecyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phosphoric acid and the corresponding alcohols (butanol and dodecanol).
Oxidation: Under oxidative conditions, the compound can be converted to its corresponding phosphoric acid derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions where the alkyl groups are replaced by other nucleophiles.
Major Products Formed: The major products formed from these reactions include phosphoric acid, butanol, dodecanol, and various substituted phosphate esters depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dibutyl dodecyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: The compound is utilized in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: this compound is investigated for its potential use in pharmaceutical formulations as a solubilizing agent.
Industry: It is employed as a plasticizer in the production of flexible plastics and as a flame retardant in certain materials.
Wirkmechanismus
The mechanism of action of dibutyl dodecyl phosphate primarily involves its role as a surfactant. It reduces the surface tension between different phases, thereby stabilizing emulsions and dispersions. In biological systems, it can interact with lipid membranes, altering their properties and facilitating the delivery of drugs or other molecules. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins, which can influence membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
- Dibutyl phosphate
- Dodecyl phosphate
- Tributyl phosphate
- Tridecyl phosphate
Comparison: Dibutyl dodecyl phosphate is unique due to its combination of butyl and dodecyl groups, which impart specific properties such as enhanced hydrophobicity and surfactant activity. Compared to dibutyl phosphate and dodecyl phosphate, it offers a balance of properties from both shorter and longer alkyl chains. Tributyl phosphate and tridecyl phosphate, on the other hand, have different alkyl group combinations, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
106133-56-6 |
|---|---|
Molekularformel |
C20H43O4P |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
dibutyl dodecyl phosphate |
InChI |
InChI=1S/C20H43O4P/c1-4-7-10-11-12-13-14-15-16-17-20-24-25(21,22-18-8-5-2)23-19-9-6-3/h4-20H2,1-3H3 |
InChI-Schlüssel |
VWQAXZJWMHLYNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOP(=O)(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester](/img/structure/B14325904.png)
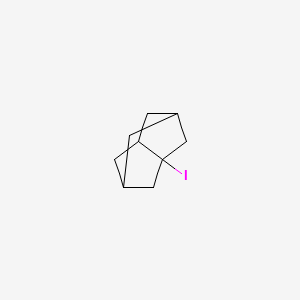

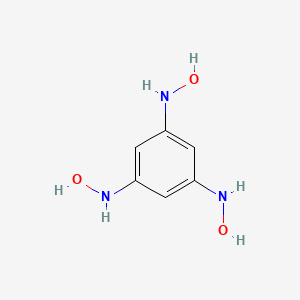
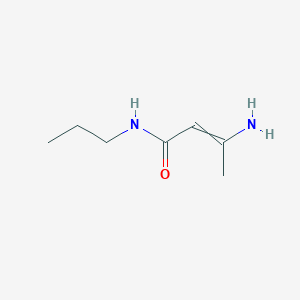
![N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide](/img/structure/B14325936.png)

![(NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine](/img/structure/B14325951.png)
![2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14325954.png)
